molecular formula C19H17N3O4S B11361242 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide

Cat. No.: B11361242
M. Wt: 383.4 g/mol
InChI Key: GNUQVWSSENJKGC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide typically involves the formation of the thiazole ring followed by the introduction of the nitrobenzamide group. One common synthetic route includes the reaction of 4-methoxyphenylthiourea with α-haloketones to form the thiazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to cell death. These interactions disrupt essential biological processes, contributing to the compound’s antibacterial and antitumor effects .

Comparison with Similar Compounds

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-nitrobenzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the nitrobenzamide group. Similar compounds include:

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities.

Properties

Molecular Formula

C19H17N3O4S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-nitrobenzamide

InChI

InChI=1S/C19H17N3O4S/c1-26-17-8-4-14(5-9-17)19-21-15(12-27-19)10-11-20-18(23)13-2-6-16(7-3-13)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23)

InChI Key

GNUQVWSSENJKGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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